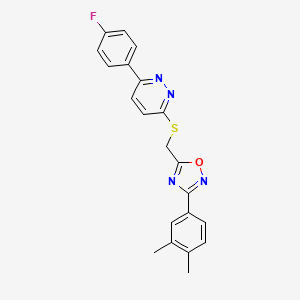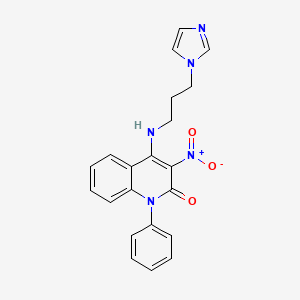![molecular formula C14H14N2O2 B2878120 N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide CAS No. 2188733-59-5](/img/structure/B2878120.png)
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 2-position and a prop-2-enamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxyquinoline.
Formylation: The 2-methoxyquinoline undergoes formylation to introduce a formyl group at the 4-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group.
Amidation: The hydroxymethyl group is converted to an amide group through a reaction with prop-2-enamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinine: Another antimalarial compound derived from quinoline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the prop-2-enamide moiety differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications.
Properties
IUPAC Name |
N-[(2-methoxyquinolin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-8-14(18-2)16-12-7-5-4-6-11(10)12/h3-8H,1,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHJYQLMMFJXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2878042.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)
![6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2878045.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2878046.png)
![N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2878047.png)

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2878049.png)
![5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2878051.png)

![1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2878056.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2878059.png)
